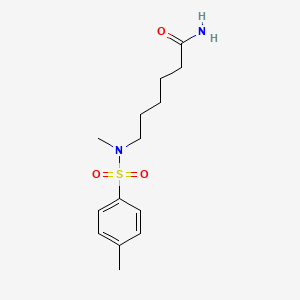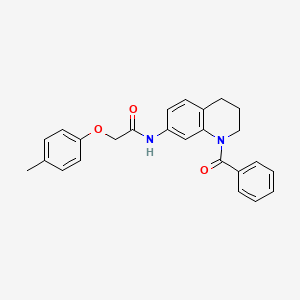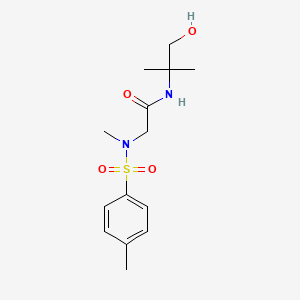
6-(N-methyl4-methylbenzenesulfonamido)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(N-methyl4-methylbenzenesulfonamido)hexanamide, also known as 6-NMMBSH, is a sulfonamide compound that has recently been studied for its potential use in scientific research applications. It has been found to possess a variety of biochemical and physiological effects, making it a promising tool for studying a range of biological processes.
Aplicaciones Científicas De Investigación
6-(N-methyl4-methylbenzenesulfonamido)hexanamide has been studied for its potential use in scientific research applications. It has been found to possess a variety of biochemical and physiological effects, making it a promising tool for studying a range of biological processes. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission, making it a potential candidate for studying the effects of acetylcholinesterase inhibition in the brain. It has also been found to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for studying the effects of inflammation and angiogenesis.
Mecanismo De Acción
The mechanism of action of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide is not yet fully understood. However, it is believed that it exerts its effects through a variety of biochemical pathways. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been found to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
6-(N-methyl4-methylbenzenesulfonamido)hexanamide has been found to possess a variety of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for studying the effects of inflammation and angiogenesis. It has also been found to possess antiviral activity, making it a potential candidate for studying the effects of viral infections. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission, making it a potential candidate for studying the effects of acetylcholinesterase inhibition in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide for lab experiments include its ability to inhibit the enzyme acetylcholinesterase, its anti-inflammatory and anti-angiogenic properties, and its antiviral activity. Additionally, it is relatively easy to synthesize and can be used in a variety of biological processes. However, there are some limitations to its use in lab experiments. For example, it has not yet been fully characterized, so its mechanism of action is still not fully understood. Additionally, its effects on humans and other animals have not yet been fully studied, so its safety is still not fully known.
Direcciones Futuras
There are a number of potential future directions for 6-(N-methyl4-methylbenzenesulfonamido)hexanamide. For example, further research is needed to fully characterize its mechanism of action and to understand its effects on humans and other animals. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions, such as inflammation and viral infections. Finally, further research is needed to explore its potential use in the development of novel drugs and therapies.
Métodos De Síntesis
6-(N-methyl4-methylbenzenesulfonamido)hexanamide can be synthesized in a two-step process. The first step involves the reaction of 4-methylbenzenesulfonamide with hexanoyl chloride in the presence of a base. This reaction results in the formation of 6-(N-methyl-4-methylbenzenesulfonyl)hexanoyl chloride. The second step involves the reaction of the 6-(N-methyl-4-methylbenzenesulfonyl)hexanoyl chloride with ammonia in the presence of a base. This reaction results in the formation of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide.
Propiedades
IUPAC Name |
6-[methyl-(4-methylphenyl)sulfonylamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-7-9-13(10-8-12)20(18,19)16(2)11-5-3-4-6-14(15)17/h7-10H,3-6,11H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQZZKNLJRZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N-methyl4-methylbenzenesulfonamido)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565381.png)
![4-methoxy-2,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565384.png)
![4-methoxy-3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565393.png)
![3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565397.png)
![6-({4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6565403.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565418.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565425.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565443.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565448.png)




![2-(4-fluorophenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565481.png)